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Compound of Interest

Compound Name: Fructose-L-tryptophan

Cat. No.: B142044

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-L-tryptophan (F-Trp), a fascinating molecule at the intersection of nutrition and
cellular biology, is an Amadori compound formed through the Maillard reaction between
fructose and the essential amino acid L-tryptophan. This non-enzymatic glycation product has
garnered interest for its potential biological activities, including its ability to influence cellular
adhesion. This technical guide provides a comprehensive exploratory analysis of the core
chemical properties of Fructose-L-tryptophan, presenting available quantitative data, outlining
experimental protocols, and visualizing key conceptual frameworks to support further research
and development.

Core Chemical Properties

Fructose-L-tryptophan is chemically known as N-(1-Deoxy-D-fructose-1-yl)-L-tryptophan. Its
fundamental properties are summarized in the table below.
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Property Value Source
Molecular Formula C17H22N207 [1]
Molecular Weight 366.37 g/mol [1]

CAS Number 25020-15-9 [1]
Predicted Melting Point >125°C (decomposition)

Slightly soluble in DMSO,

Predicted Solubility
Methanol, and Water

Experimental Protocols
Synthesis of Fructose-L-tryptophan (General Maillard
Reaction)

The synthesis of Fructose-L-tryptophan is achieved through the Maillard reaction, which
involves the condensation of a reducing sugar (fructose) with an amino acid (L-tryptophan).
While a specific, detailed protocol for Fructose-L-tryptophan is not readily available in the
searched literature, a general laboratory-scale synthesis for Amadori products can be adapted.

Workflow for the Synthesis of Amadori Products:
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Reactant Preparation
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Caption: General workflow for the synthesis and purification of Fructose-L-tryptophan.
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Methodology:
o Reactant Preparation: L-tryptophan and D-fructose are weighed in equimolar amounts.

e Reaction: The reactants are dissolved in a suitable solvent, such as water or methanol. The
solution is then heated at a controlled temperature, typically ranging from 60°C to 100°C, for
several hours. The progress of the reaction can be monitored by techniques like High-
Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to
determine the optimal reaction time.

 Purification: After the reaction is complete, the solvent is removed under reduced pressure.
The resulting residue, containing the Fructose-L-tryptophan product along with unreacted
starting materials and byproducts, is then subjected to purification. Column chromatography
is a common method for isolating Amadori products. lon-exchange chromatography can be
effective due to the charged nature of the amino acid moiety, or reversed-phase HPLC can
be used for separation based on polarity.

o Characterization: The purified Fructose-L-tryptophan is then characterized using various
spectroscopic methods to confirm its identity and purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both
monitoring the synthesis and purifying Fructose-L-tryptophan. A reversed-phase C18 column
is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g.,
ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). Detection can be
achieved using a UV detector, as the indole ring of tryptophan absorbs UV light, or a mass
spectrometer for more specific detection.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful
tool for the characterization of Fructose-L-tryptophan. In negative ion mode tandem mass
spectrometry (MS/MS), a characteristic fragmentation pattern is the loss of the hexose moiety
(fructose, 162.05 Da) from the precursor ion.

Spectroscopic Data (Predicted and Analogous
Compounds)
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While detailed experimental spectra for Fructose-L-tryptophan are not widely published, data

from its constituent parts, L-tryptophan and fructose, as well as general knowledge of Amadori

products, can provide insights into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum of Fructose-L-tryptophan is expected to be complex,

showing signals from both the tryptophan and fructose moieties. The aromatic protons of the

indole ring of tryptophan would appear in the downfield region (typically 7-8 ppm). The

protons of the fructose backbone and the tryptophan side chain would appear in the more

upfield region.

e 13C NMR: The carbon NMR spectrum would similarly show a combination of signals from

both parent molecules. The carbonyl carbon of the fructose moiety and the aromatic carbons

of the tryptophan indole ring would be key identifiable features.

Infrared (IR) Spectroscopy:

The IR spectrum of Fructose-L-tryptophan would exhibit characteristic absorption bands for

its functional groups. Key expected peaks include:

Functional Group

Approximate Wavenumber (cm~*)

O-H stretch (hydroxyl groups)

3200-3500 (broad)

N-H stretch (amine and indole) 3300-3500
C-H stretch (aromatic and aliphatic) 2850-3100
C=0 stretch (ketone of fructose) ~1715

C=0 stretch (carboxylic acid of tryptophan) ~1700-1725
C=C stretch (aromatic) 1450-1600
C-N stretch 1000-1350
C-O stretch 1000-1300

Biological Activity and Signhaling Pathways
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Fructose-L-tryptophan is described as an Amadori compound with the potential to alter
cellular adhesion. While specific signaling pathways directly modulated by Fructose-L-
tryptophan are not yet fully elucidated, the broader class of Amadori products and advanced
glycation end products (AGESs) are known to interact with cellular signaling cascades.

General Signaling Implicated for Amadori Products and AGEs:

Amadori products are precursors to AGEs. AGEs can exert their effects through various
mechanisms, including:

o Receptor for Advanced Glycation End Products (RAGE) Activation: AGEs can bind to RAGE,
a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a
cascade of downstream signaling events.

o Oxidative Stress: The formation and presence of Amadori products and AGEs can contribute
to increased cellular oxidative stress.

» Inflammatory Pathways: Activation of RAGE and increased oxidative stress can lead to the
activation of pro-inflammatory transcription factors such as NF-kB, resulting in the
expression of inflammatory cytokines.

Potential Signaling Pathway Involvement:
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Caption: Postulated general signaling cascade for Amadori products leading to altered cell
adhesion.

It is important to note that this is a generalized pathway for AGEs, and the specific effects of
Fructose-L-tryptophan may differ and require dedicated investigation. The observation that
Fructose-L-tryptophan itself may alter cellular adhesion suggests it could have direct effects
independent of its conversion to AGEs, a possibility that warrants further research.
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Conclusion

Fructose-L-tryptophan presents a compelling subject for further chemical and biological
exploration. This guide has synthesized the currently available data on its core chemical
properties, provided a framework for its synthesis and analysis, and outlined potential avenues
for investigating its biological signaling. The lack of extensive experimental data highlights a
significant opportunity for researchers to contribute to a deeper understanding of this intriguing
Maillard reaction product. Future studies focusing on the experimental determination of its
physicochemical properties, the development of optimized and detailed synthesis and
purification protocols, and the elucidation of its specific interactions with cellular signaling
pathways will be invaluable to the fields of food science, nutrition, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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